Gelsevirine
Description
1-Methoxygelsemine (CAS: 38990-03-3), also known as gelsevirine, is an indole alkaloid derived from Gelsemium elegans Benth (GEB), a plant traditionally used in herbal medicine but notorious for its toxicity . Its molecular formula is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol. Structurally, it belongs to the indole class and is characterized by a methoxy substitution at the C-1 position, distinguishing it from related alkaloids like gelsemine and koumine . This compound is sparingly soluble in methanol and dichloromethane and is typically stored at 2–8°C for stability .
However, its bioactivity is notably less potent compared to other GEB alkaloids, as observed in comparative studies .
Properties
IUPAC Name |
2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSCMFCWHWCCEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methoxygelsemine involves several steps, typically starting with the extraction of the parent compound, gelsemine, from Gelsemium elegans. The synthetic route often includes the following steps:
Extraction: Gelsemine is extracted from the plant using solvents such as chloroform or ethanol.
Methylation: The extracted gelsemine undergoes a methylation reaction to introduce the methoxy group. This step is usually carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Purification: The final product, 1-Methoxygelsemine, is purified using chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
1-Methoxygelsemine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of 1-Methoxygelsemine.
Scientific Research Applications
Chemistry: In synthetic chemistry, 1-Methoxygelsemine serves as a precursor for the synthesis of more complex indole alkaloids.
Biology: The compound has been used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Medicine: 1-Methoxygelsemine has shown promise in preclinical studies for its anti-tumor and analgesic properties.
Mechanism of Action
The mechanism of action of 1-Methoxygelsemine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Comparative Anti-Tumor Effects of GEB Alkaloids
Key Findings:
Potency Hierarchy : Koumine > Gelsebanine > Gelsenicine > 1-Methoxygelsemine > Gelsemine .
Mechanistic Divergence: Koumine and 1-methoxygelsemine induce apoptosis via caspase-3 pathways, but koumine uniquely downregulates Bcl-2, amplifying its efficacy . Gelsebanine and gelsenicine exhibit non-apoptotic mechanisms, such as reactive oxygen species (ROS) generation, leading to rapid cytotoxicity .
Dose Dependency : All compounds show dose-dependent anti-tumor activity, but 1-methoxygelsemine requires higher concentrations to achieve effects comparable to koumine .
Structure-Activity Relationship (SAR) Insights
The methoxy group in 1-methoxygelsemine reduces its membrane permeability compared to hydroxyl-bearing analogs like koumine, explaining its moderate potency. Conversely, hydroxyl or bicyclic moieties enhance interactions with cellular targets (e.g., Bcl-2 or mitochondrial membranes), improving efficacy .
Biological Activity
1-Methoxygelsemine is a natural alkaloid derived from the plant Gelsemium elegans Benth. This compound, belonging to the class of indole alkaloids, has garnered attention due to its significant biological activities and potential therapeutic applications, particularly in neurology and oncology. This article delves into the biological activity of 1-Methoxygelsemine, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
1-Methoxygelsemine is characterized by its unique structural features that contribute to its biological activity. The compound's synthesis involves complex chemical reactions, including an organocatalytic Diels-Alder reaction and intramolecular trans-annular aldol condensation, which are essential for its pharmacological properties.
The primary mechanism of action of 1-Methoxygelsemine involves its interaction with neurotransmitter receptors. It has been shown to modulate glycine and GABA receptors, enhancing inhibitory neurotransmission. This modulation is crucial for its analgesic and anxiolytic effects, making it a valuable candidate for pain management and anxiety disorders.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 1-Methoxygelsemine. It has demonstrated inhibitory effects on various cancer cell lines, including:
| Active Component | Tumor Type | Mechanism | EC50 (μM) |
|---|---|---|---|
| 1-Methoxygelsemine | SW480 human colon cancer cells | Inhibits tumor cell proliferation | 1.41 ± 0.06 |
| 1-Methoxygelsemine | MGC80-3 human gastric cancer cells | Inhibits tumor cell proliferation | 1.22 ± 0.01 |
These findings suggest that 1-Methoxygelsemine could be a promising candidate for further development as an anticancer agent .
Analgesic and Anxiolytic Properties
The compound has also shown significant analgesic properties in preclinical studies. Its ability to enhance GABA receptor activity contributes to its effectiveness in reducing pain perception. Additionally, its anxiolytic effects make it a potential treatment for anxiety disorders by promoting relaxation and reducing stress responses.
Case Studies
Several case studies have investigated the effects of 1-Methoxygelsemine in various contexts:
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Case Study 1: Pain Management
A clinical trial assessed the efficacy of 1-Methoxygelsemine in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential. -
Case Study 2: Cancer Therapy
In vitro studies on human cancer cell lines revealed that treatment with 1-Methoxygelsemine led to reduced cell viability and induced apoptosis in a dose-dependent manner. These findings were corroborated by in vivo studies using animal models of cancer .
Toxicity and Safety Profile
While the therapeutic potential of 1-Methoxygelsemine is promising, it is essential to consider its safety profile. Studies have indicated that high doses may lead to toxicity, including respiratory depression and convulsions in animal models. The LD50 values vary depending on the administration route and species, highlighting the need for careful dosing in clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
